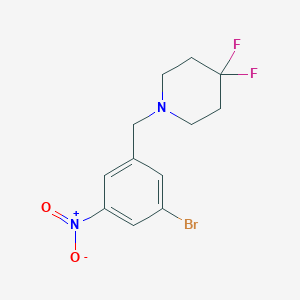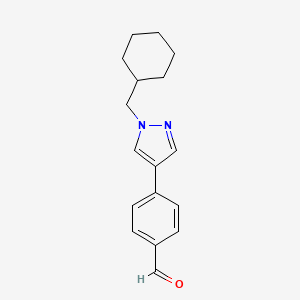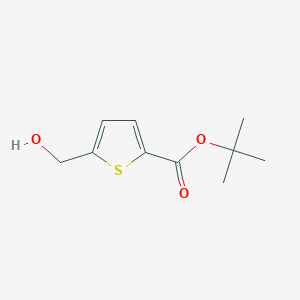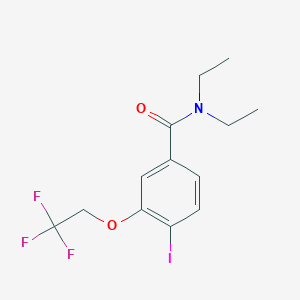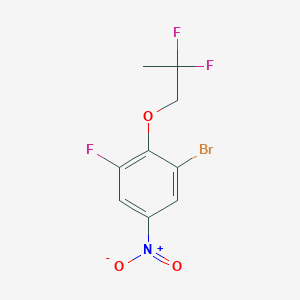
1-Bromo-2-(2,2-difluoro-propoxy)-3-fluoro-5-nitro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2,2-difluoro-propoxy)-3-fluoro-5-nitro-benzene is an organic compound that belongs to the class of aromatic halides This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring, along with a difluoro-propoxy substituent
Preparation Methods
The synthesis of 1-Bromo-2-(2,2-difluoro-propoxy)-3-fluoro-5-nitro-benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Substitution of a hydrogen atom with a bromine atom.
Fluorination: Introduction of fluorine atoms to specific positions on the benzene ring.
Propoxylation: Attachment of the difluoro-propoxy group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and fluorinating agents for fluorination. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-Bromo-2-(2,2-difluoro-propoxy)-3-fluoro-5-nitro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(2,2-difluoro-propoxy)-3-fluoro-5-nitro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2,2-difluoro-propoxy)-3-fluoro-5-nitro-benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-2-(2,2-difluoro-propoxy)-3-fluoro-5-nitro-benzene include:
- 1-Bromo-2-(2,2-difluoro-ethoxy)-3-fluoro-5-nitro-benzene
- 1-Bromo-2-(2,2-difluoro-methoxy)-3-fluoro-5-nitro-benzene
- 1-Bromo-2-(2,2-difluoro-propoxy)-4-fluoro-5-nitro-benzene
These compounds share similar structural features but differ in the nature of the substituents attached to the benzene ring. The unique combination of functional groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
1-bromo-2-(2,2-difluoropropoxy)-3-fluoro-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO3/c1-9(12,13)4-17-8-6(10)2-5(14(15)16)3-7(8)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORHYFNMYMULLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=C(C=C1Br)[N+](=O)[O-])F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B8122057.png)
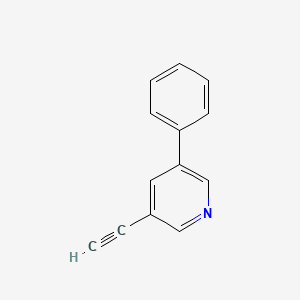
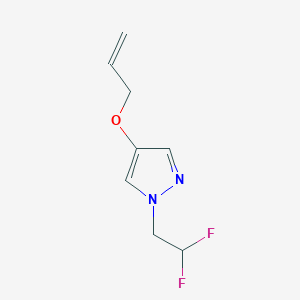
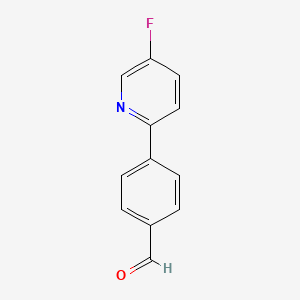
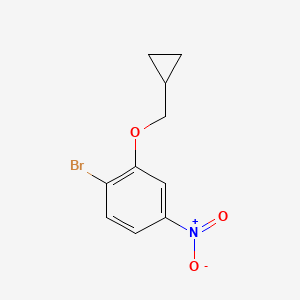
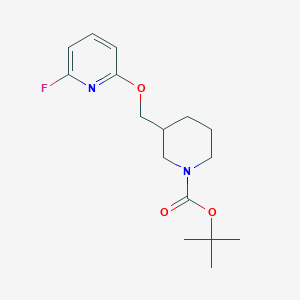
![N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B8122088.png)
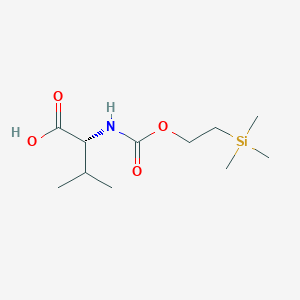
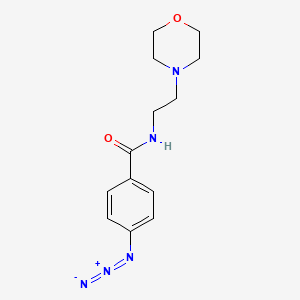
![[2-(4-Bromophenyl)-ethyl]-cyclobutylcarbamic acid tert-butyl ester](/img/structure/B8122104.png)
